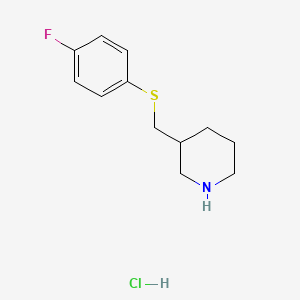

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLDOKJVNIYCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-78-9 | |

| Record name | Piperidine, 3-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Preparation of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Intermediate

A critical precursor is trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, synthesized via a multi-step process:

Step 1: Synthesis of 4-fluoroethyl cinnamate

React p-fluorobenzaldehyde with triethyl phosphonoacetate in dehydrated alcohol with potassium hydroxide at 20–25°C for 13 hours to form 4-fluoroethyl cinnamate.

Key conditions:- Molar ratio p-fluorobenzaldehyde:phosphonoacetate = 1:1.3–1.4

- Reaction temperature: 20–25°C

- Solvent: dehydrated alcohol

Step 2: Formation of cyclocomplex dioxopiperidine

React 4-fluoroethyl cinnamate with N-methylaminocarbonyl ethyl acetate in dehydrated alcohol using sodium ethylate at -15 to 5°C, then incubate for 13 hours. Adjust pH to 5–6, isolate crude cyclocomplex dioxopiperidine by centrifugation.

Key conditions:- Molar ratio 4-fluoroethyl cinnamate:N-methylaminocarbonyl ethyl acetate = 1:0.85–0.9

- Temperature: -15 to 5°C for addition, then ambient for incubation

- pH adjustment post-reaction

Step 3: Reduction to trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Treat cyclocomplex dioxopiperidine with potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF)/alcohol mixture at 35°C, followed by reaction at 28°C for 15 hours. Quench with hydrochloric acid, extract and purify by recrystallization.

Key conditions:- Reagents: potassium borohydride, boron trifluoride diethyl etherate

- Solvent: THF/alcohol (1:4 volume ratio)

- Temperature control: 35°C during addition, 28°C reaction, cooled to -10°C for quenching

- Purification: solvent extraction, pH adjustment, recrystallization

This method yields high purity (>98%) and good yield (~87%) of the intermediate, which is essential for subsequent thioether formation.

Introduction of the 4-Fluorophenylthio Group

The thioether linkage is introduced by sulfurization of appropriate piperidone intermediates or via nucleophilic substitution reactions:

- Sulfurization of piperidones using reagents such as Lawesson's reagent or phosphorus pentasulfide converts oxygen-containing piperidones to thio analogues.

- Reduction of thio-piperidones is then performed, often using Raney nickel or hydride reagents (e.g., lithium aluminium hydride), to yield 4-aryl-3-carboxyalkylpiperidines.

- Subsequent reduction of carboxyalkyl groups to hydroxymethyl or methyl groups completes the synthesis of the thioether-substituted piperidine.

Alternatively, nucleophilic substitution can be employed:

- Activation of hydroxymethyl groups (e.g., conversion to mesylates) followed by substitution with 4-fluorophenylthiolate anion under reflux conditions in the presence of bases such as triethylamine and sodium iodide.

- Purification involves acid-base extraction, crystallization, and filtration.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of 4-fluoroethyl cinnamate | p-fluorobenzaldehyde, triethyl phosphonoacetate, KOH, dehydrated alcohol | 20–25 | 13 | Not specified | High | Slow addition, filtration, distillation |

| Cyclization to dioxopiperidine | N-methylaminocarbonyl ethyl acetate, sodium ethylate, dehydrated alcohol | -15 to 5 | 13 | Not specified | Crude isolated | pH adjusted to 5–6, centrifugation |

| Reduction to hydroxymethylpiperidine | Potassium borohydride, boron trifluoride diethyl etherate, THF/alcohol | 28 (reaction), 35 (addition) | 15 | 87.2 | 98.57 | Quenching with HCl, recrystallization |

| Thioether formation | Mesylation, nucleophilic substitution with 4-fluorophenylthiolate, triethylamine, sodium iodide | 0 to reflux | 20 | Not specified | Not specified | Requires careful temperature control |

Purification and Characterization

- Filtration and solvent extraction are used to remove inorganic salts and impurities.

- Recrystallization from solvents such as toluene or sherwood oil ensures high purity.

- pH adjustments during workup optimize separation of organic and aqueous layers.

- Drying agents (e.g., anhydrous sodium sulfate) are employed to remove residual moisture.

- Final product characterization includes purity assessment (>98%) by chromatographic and spectroscopic methods.

Summary of Advantages and Research Findings

- The described preparation methods provide high purity and yield of this compound precursors.

- The use of potassium borohydride and boron trifluoride diethyl etherate allows mild and selective reduction.

- The stepwise sulfurization and reduction strategy enables efficient thioether formation without complex mixtures.

- The synthetic routes are energy-efficient and cost-effective , suitable for scale-up.

- The methods avoid harsh conditions that cause side reactions or decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The piperidine ring and the fluorophenylthio group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylthio group can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- The compound consists of a piperidine core substituted with a (4-fluorophenyl)thio methyl group.

Comparison with Structurally Similar Piperidine Derivatives

Paroxetine Hydrochloride

- Structure : (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride .

- Molecular Formula: C₁₉H₂₁ClFNO₃

- Molecular Weight : 365.83 g/mol

- Key Differences :

- Substitution: Paroxetine contains a benzodioxol-oxy methyl group instead of a thioether.

- Pharmacological Activity: Paroxetine is a clinically approved SSRI (selective serotonin reuptake inhibitor), whereas this compound lacks documented therapeutic use .

- Stability: Paroxetine generates degradation impurities under oxidative stress (e.g., Impurity-1 and Impurity-2 via HCl/H₂O₂ exposure), whereas the thioether in the target compound may exhibit different degradation pathways .

4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

- Structure: Piperidine substituted with a 4-trifluoromethylphenoxy group .

- Molecular Formula: C₁₂H₁₄ClF₃NO

- Molecular Weight : 280.24 g/mol

- Key Differences: Substituent: The trifluoromethylphenoxy group enhances lipophilicity compared to the thioether in the target compound. Electronic Effects**: The electron-withdrawing trifluoromethyl group may alter receptor binding compared to the electron-rich thioether .

4-(4-Fluorophenyl)piperidine Hydrochloride

- Structure : Piperidine with a 4-fluorophenyl group directly attached to the nitrogen .

- CAS No.: 6716-98-9

- Molecular Weight : 215.69 g/mol

- Similarity Score: 0.85 structural similarity to the target compound, suggesting shared pharmacophoric features .

Physicochemical and Pharmacological Comparison

Structural and Functional Insights

- Thioether vs.

- Fluorophenyl Group : Shared across all compared compounds, this moiety likely contributes to π-π stacking interactions in biological targets, a common feature in CNS-active drugs .

- Regulatory Status : Unlike Paroxetine, the target compound lacks safety or regulatory data (e.g., SDS, AEGL, or EPA listings), highlighting a gap in hazard characterization .

Biologische Aktivität

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇ClFNS, with a molecular weight of 261.79 g/mol. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Fluorophenyl Group | A phenyl group with a fluorine substitution that enhances lipophilicity. |

| Thioether Linkage | A sulfur atom linking the piperidine to the fluorophenyl group. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the piperidine ring forms hydrogen bonds with amino acid side chains.

- Enzyme Modulation : The compound may inhibit or modulate the activity of various enzymes and receptors, potentially leading to antiproliferative and antimicrobial effects.

- Metabolic Stability : Modifications to the piperidine structure can enhance metabolic stability, allowing for more effective therapeutic applications.

Antiproliferative Properties

Preliminary studies indicate that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, compounds with similar structures have shown effectiveness against murine leukemia cells and other cancer types, indicating potential roles in cancer therapy.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Studies suggest it may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds, which may also apply to this compound:

- Antiviral Activity : Compounds with similar structural motifs have demonstrated antiviral effects against viruses such as HIV and SARS-CoV-2 by preventing viral entry into host cells. This suggests that this compound may possess similar antiviral properties.

- Structure-Activity Relationship (SAR) : Research on SAR has highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the piperidine or fluorophenyl groups can significantly impact efficacy and selectivity against biological targets.

- Toxicity Studies : Initial toxicity assessments indicate that the compound exhibits low cytotoxicity at effective doses, making it a promising candidate for further development in therapeutic applications.

Summary of Biological Activities

The following table summarizes various biological activities associated with this compound:

| Activity Type | Observations |

|---|---|

| Antiproliferative | Effective against murine leukemia and other cancer types |

| Antimicrobial | Inhibits bacterial growth; disrupts cell membrane integrity |

| Antiviral | Potential activity against HIV and SARS-CoV-2 |

| Toxicity | Low cytotoxicity at effective doses |

Q & A

Basic Research Questions

Q. What synthetic routes are validated for preparing 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride?

- Methodology :

- Thioether Formation : React piperidine derivatives with 4-fluorophenylthiol groups under alkaline conditions (e.g., triethylamine) to form the thioether bond. This is analogous to sulfonamide synthesis in , where sulfonyl groups are introduced via 4-methoxyphenylsulfonyl chloride .

- Hydrochloride Salt Formation : Purify the free base using recrystallization or chromatography, then treat with HCl gas or aqueous HCl in an inert solvent (e.g., ethanol) to precipitate the hydrochloride salt, as described in for related piperidine derivatives .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the thioether group.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Structural Confirmation :

- NMR Spectroscopy : Use H and C NMR to verify the piperidine ring, fluorophenyl group, and thioether methyl linker. Compare with spectral data from structurally similar compounds in and .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHFNS·HCl ≈ 259.77 g/mol).

- Purity Analysis :

- HPLC with UV Detection : Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to quantify impurities. Reference ’s standards for paroxetine hydrochloride, which employs similar methods .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. highlights the importance of resolving trans isomers in piperidine derivatives .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like thioether formation. ’s Wolff-Kishner reduction for enantiomerically pure intermediates provides a model .

- Data Interpretation : Compare optical rotation values (e.g., [α]_{D}$$^{20}) with literature standards (e.g., reports -83° to -93° for paroxetine) .

Q. What strategies mitigate low yields in the final synthetic step?

- Optimization Approaches :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity, as seen in ’s hydrolysis of sulfonamide derivatives .

- Temperature Control : Maintain temperatures below 50°C to prevent decomposition of the thioether group.

Q. How does the fluorophenyl-thioether moiety influence receptor binding in serotonin reuptake inhibition?

- Experimental Design :

- In Vitro Assays : Use radiolabeled H-serotonin in synaptic vesicles (rat brain homogenates) to measure IC values. Compare with paroxetine ( : Ki = 0.065 nM for human 5-HT transporters) .

- Structure-Activity Relationship (SAR) : Modify the thioether linker to sulfide or sulfone groups and assess potency changes. ’s paroxetine derivatives demonstrate how substituents impact selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.